molecular formula C18H22N2O2S B2613576 (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(p-tolyl)methanone CAS No. 1396710-89-6

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(p-tolyl)methanone

Cat. No. B2613576
CAS RN: 1396710-89-6
M. Wt: 330.45
InChI Key: AOXSJQRBKXLYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(p-tolyl)methanone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Antimicrobial Activity

Compounds with structures related to (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(p-tolyl)methanone have been synthesized and evaluated for their antimicrobial properties. For example, Patel et al. (2011) synthesized amide derivatives with potential antimicrobial activity against various strains of bacteria and fungi, showcasing the role of similar compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer Activity

Research into structurally similar compounds has also explored their potential anticancer properties. Inceler et al. (2013) investigated a series of thiophene-containing 1,3-diarylpyrazole derivatives for their growth inhibitory effects on various human cancer cells, including Raji and HL60 cell lines. Their findings suggest that modifications of the core structure, such as incorporating a piperazine moiety, could lead to compounds with promising anticancer activity (Inceler, Yılmaz, & Baytas, 2013).

Structural and Synthetic Studies

Structural and synthetic studies on similar compounds have contributed to understanding their chemical properties and potential applications. The synthesis and characterization of derivatives, such as those reported by Nagaraju et al. (2018), provide foundational knowledge for exploring the applications of (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(p-tolyl)methanone in material science and pharmaceuticals (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).

properties

IUPAC Name

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14-4-6-15(7-5-14)18(22)20-10-8-19(9-11-20)13-16(21)17-3-2-12-23-17/h2-7,12,16,21H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXSJQRBKXLYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(p-tolyl)methanone

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